molecular formula C13H20N2O B589513 (4-Benzylmorpholin-2-ylmethyl)methylamine CAS No. 126645-75-8

(4-Benzylmorpholin-2-ylmethyl)methylamine

Cat. No. B589513
CAS RN: 126645-75-8
M. Wt: 220.316
InChI Key: CNCPNEYAICYKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Benzylmorpholin-2-ylmethyl)methylamine” is a chemical compound with the molecular formula C13H20N2O . It has a molecular weight of 220.31 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 220.31 and a molecular formula of C13H20N2O .

Mechanism of Action

The exact mechanism of action of (4-Benzylmorpholin-2-ylmethyl)methylamine is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to exhibit good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using (4-Benzylmorpholin-2-ylmethyl)methylamine in lab experiments include its high yield and purity, low toxicity, and unique properties. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for research on (4-Benzylmorpholin-2-ylmethyl)methylamine. These include the development of more efficient synthesis methods, the optimization of its anticancer activity, the exploration of its potential applications in other fields, and the investigation of its mechanism of action at the molecular level. In addition, the development of this compound-based therapeutics for cancer treatment is an area of active research.

Scientific Research Applications

(4-Benzylmorpholin-2-ylmethyl)methylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. In materials science, this compound has been used as a monomer for the synthesis of polymeric materials with unique properties. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes with enhanced catalytic activity.

properties

IUPAC Name

1-(4-benzylmorpholin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCPNEYAICYKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679961
Record name 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126645-75-8
Record name 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Commercially available 2-chloromethyl-4-benzyl morpholine was dissolved in an 8 M solution of NH2Me in EtOH and heated in a glass pressure vessel at 110° C. overnight. The solvent was removed in vacuo, and the compound was used in the next step without further purification. LC/MS m/z: 221.2 (MH+), Rt 0.55 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.